3-Formylpicolinic acid
Overview
Description
3-Formylpicolinic acid is a chemical compound with the molecular formula C7H5NO3 . It has an average mass of 151.120 Da and a monoisotopic mass of 151.026947 Da . The compound contains a total of 16 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 aldehyde (aromatic), 1 hydroxyl group, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 3-Formylpicolinic acid includes a six-membered aromatic ring (pyridine), a carboxylic acid group, and an aldehyde group . The compound’s structure can be represented by the SMILES stringOC(=O)c1ncccc1C=O
. Physical And Chemical Properties Analysis
3-Formylpicolinic acid has a molecular weight of 151.12 . It contains a total of 16 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 aldehyde (aromatic), 1 hydroxyl group, and 1 Pyridine .Scientific Research Applications
Electrochemical Properties
- The electroreduction properties of picolinic acid derivatives, including 2-ethylpicolinate and 2-formylpyridine, have been studied using voltammetry. This research explores their behavior in acidic solutions and their interactions with lead electrodes, shedding light on their electrochemical applications (Romulus & Savall, 1998).
Applications in Antibacterial Agents
- 3-Formylsalicylic acid Schiff base derivatives, which are structurally related to 3-formylpicolinic acid, have shown potential in the field of antibacterial and bacteriostasis drugs. This highlights the possible use of 3-formylpicolinic acid in developing new antibacterial agents (Nie Xiao-yan, 2012).
Spectroscopy and Density Functional Theory (DFT) Studies
- Pyridine-2-carboxylic acid (picolinic acid) and its derivatives have been characterized using FT-IR and UV-Vis spectroscopy. These studies involve DFT calculations to understand their molecular structures and interactions, which can be pivotal for 3-formylpicolinic acid's applications in material science and molecular biology (Tamer et al., 2018).
Use in Mass Spectrometry of Biopolymers
- 3-Aminopicolinic acid, a related compound, has been used as a matrix for laser desorption/ionization of DNA and proteins in mass spectrometry. This suggests that 3-formylpicolinic acid could also have potential applications in the field of mass spectrometry, particularly in the analysis of biopolymers (Taranenko et al., 1994).
Synthetic Pathways in Medicinal Chemistry
- Research on the synthesis of novel derivatives, such as 3-(2-chloroquinolin-3-yl)acrylic acid from 3-formyl quinoline, indicates the relevance of 3-formylpicolinic acid in the development of new pharmaceutical compounds. This can lead to advancements in the field of medicinal chemistry, especially in the synthesis of therapeutic drugs (Shastri & Joshi, 2014).
Biosynthetic Pathway Research
- Studies on the biosynthetic pathway of 3-hydroxypicolinic acid, a derivative of picolinic acid, highlight the complex enzymatic mechanisms involved in the production of pyridine-based building blocks. Understanding these pathways can provide insights into the applications of 3-formylpicolinic acid in bioengineering and synthetic biology (Yun et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-formylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-5-2-1-3-8-6(5)7(10)11/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTBYXFCMMUJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576134 | |
Record name | 3-Formylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylpicolinic acid | |
CAS RN |
19182-29-7 | |
Record name | 3-Formylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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